molecular formula C5H6N6 B1617163 3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine CAS No. 6312-55-6

3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Cat. No.: B1617163
CAS No.: 6312-55-6
M. Wt: 150.14 g/mol
InChI Key: BHHGXZXSPYWZRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of triazolopyrimidines This compound is characterized by a fused ring system consisting of a triazole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 3-amino-1,2,4-triazole with formamide, followed by cyclization to form the triazolopyrimidine core. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is unique due to its specific triazolopyrimidine structure, which imparts distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes and its potential for diverse functionalization make it a valuable compound in scientific research and industrial applications .

Properties

IUPAC Name

3-methyltriazolo[4,5-d]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N6/c1-11-5-3(9-10-11)4(6)7-2-8-5/h2H,1H3,(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHHGXZXSPYWZRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=NC(=C2N=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30212457
Record name 3H-v-Triazolo(4,5-d)pyrimidine, 7-amino-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6312-55-6
Record name 8-Aza-9-methyladenine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006312556
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC40360
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40360
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3H-v-Triazolo(4,5-d)pyrimidine, 7-amino-3-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30212457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 8-AZA-9-METHYLADENINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HB6P6TKM91
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Reactant of Route 2
Reactant of Route 2
3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Reactant of Route 3
Reactant of Route 3
3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Reactant of Route 4
Reactant of Route 4
3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Reactant of Route 5
3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Reactant of Route 6
Reactant of Route 6
3-Methyl-3h-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.